N-Isopropylaniline

Catalog No.
S569486
CAS No.
768-52-5
M.F
C6H5NHCH(CH3)2
C9H13N
M. Wt
135.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylaniline

CAS Number

768-52-5

Product Name

N-Isopropylaniline

IUPAC Name

N-propan-2-ylaniline

Molecular Formula

C6H5NHCH(CH3)2
C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

FRCFWPVMFJMNDP-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC=C1

Solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)
Sol in alcohol, ether, acetone, benzene
Solubility in water: insoluble

Synonyms

Isopropylphenylamine; N-(1-Methylethyl)benzenamine; N-(1-Methylethyl)phenylamine; N-Isopropylbenzenamine; N-Phenyl-N-(1-methylethyl)amine; N-Phenylisopropylamine

Canonical SMILES

CC(C)NC1=CC=CC=C1
  • Origin: N-Isopropylaniline is a synthetic compound, typically produced from the reaction of aniline with isopropyl alcohol [].
  • Significance: N-Isopropylaniline has limited use directly in scientific research. However, it serves as an intermediate in the synthesis of various chemicals with diverse applications in pharmaceuticals, dyes, and agrochemicals [].

Molecular Structure Analysis

N-Isopropylaniline has the chemical formula C₉H₁₃N. Its structure consists of a benzene ring (six-membered carbon ring with alternating single and double bonds) attached to an amine group (NH₂) where the nitrogen atom is bonded to an isopropyl group (CH(CH₃)₂) []. This structure grants it some key features:

  • Aliphatic-aromatic character: The presence of both the aromatic benzene ring and the aliphatic isopropyl group gives the molecule unique properties compared to purely aromatic or aliphatic compounds.
  • Basicity: The amine group acts as a weak base due to the lone pair of electrons on the nitrogen atom [].

Chemical Reactions Analysis

Several reactions involving N-Isopropylaniline are important in scientific research:

  • Synthesis: As mentioned earlier, N-Isopropylaniline can be synthesized from aniline and isopropyl alcohol. A common method involves reductive amination using hydrogen and a catalyst [].

C₆H₅NH₂ + CH₃CH(OH)CH₃ → C₆H₅N(CH(CH₃)₂) + H₂O []

  • Alkylation: N-Isopropylaniline can undergo further alkylation reactions on the benzene ring to introduce additional functional groups, creating diverse derivatives for various applications [].

  • Condensation reactions: The amine group allows N-Isopropylaniline to participate in condensation reactions with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.


Physical And Chemical Properties Analysis

  • Melting point: -32 °C []
  • Boiling point: 203-204 °C []
  • Density: 0.93 g/cm³ []
  • Solubility: Slightly soluble in water, but miscible with most organic solvents [].
  • Flammability: Combustible liquid with a flash point of 88 °C (190 °F) [].

N-Isopropylaniline presents several safety concerns:

  • Toxicity: Exposure to N-Isopropylaniline can cause irritation to the skin, eyes, and respiratory system. Repeated exposure can lead to headaches, dizziness, and other neurological effects [].
  • ACGIH (American Conference of Governmental Industrial Hygienists) has set a Time-Weighted Average (TWA) exposure limit of 10 ppm (milligrams per cubic meter) for N-Isopropylaniline in the workplace [].

Degradation Studies:

N-Isopropylaniline has been identified as an intermediate product in the degradation of propachlor, a selective herbicide used in agriculture. Research has explored the mechanisms by which Pseudomonas sp. strain PEM1, a soil bacterium, metabolizes propachlor. Studies have shown that N-isopropylaniline is formed during this process, providing insights into the breakdown pathway of the herbicide [1].

Source

[1] N-Isopropylaniline 97% 768-52-5 - Sigma-Aldrich,

Physical Description

N-isopropylaniline is a clear brown liquid. (NTP, 1992)
YELLOW LIQUID.
Clear, yellowish liquid with a sweet, aromatic odor.

Color/Form

Yellowish liquid
Clear, yellowish liquid.

XLogP3

2.5

Boiling Point

397 to 399 °F at 760 mm Hg (NTP, 1992)
203.0 °C
203 °C @ 760 mm Hg
203-204 °C
397°F

Flash Point

190 °F (NTP, 1992)
190 °F (87.7 °C) (Cleveland Open Cup)
82 °C c.c.
190°F (open cup)
(oc) 190°F

Vapor Density

Relative vapor density (air = 1): 4.7

Density

0.93 at 60 °F (NIOSH, 2016)
0.9526 g/cu cm
Density (at 25 °C): 0.93 g/cm³
0.93 at 60°F
(60°F): 0.93

Odor

Sweet, aromatic odor.

Melting Point

-58 °F (NIOSH, 2016)
-10.0 °C
-32 °C
-58°F

UNII

I7Y9616F3R

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (49.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.65%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mm Hg at 77 °F (NIOSH, 2016)
Vapor pressure, Pa at 25 °C: 4
0.03 mmHg at 77°F
(77°F): 0.03 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

768-52-5

Wikipedia

N-isopropyl aniline

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Benzenamine, N-(1-methylethyl)-: ACTIVE
N-Isopropylaniline is also a metabolite of the microbial degradation of the herbicide propachlor.

Dates

Modify: 2023-08-15

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